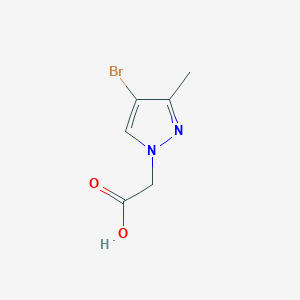
(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
Übersicht
Beschreibung
(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid, or 4-BrMPA, is an organic compound that has a variety of uses in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic compound, and is a white, crystalline solid. 4-BrMPA has been used in a wide range of scientific research applications, including as a reagent for organic synthesis, as a catalyst for the production of polymers, and as a tool for studying the mechanism of action of enzymes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Divergent Cyclizations : The study by Smyth et al. (2007) explores the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, revealing unexpected cyclic imide products and various interesting bicyclic heterocycles. This indicates potential in synthesizing unique heterocyclic structures (Smyth et al., 2007).
- Regioselective Synthesis : Martins et al. (2009) discuss the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines, indicating potential applications in precision chemical synthesis (Martins et al., 2009).
Biological Studies and Applications
- Antimicrobial Activities : Sherkar and Bhandarkar (2015) focused on the synthesis of 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, which demonstrated excellent antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Sherkar & Bhandarkar, 2015).
- Inhibitory Effects : Oh et al. (2002) isolated (5-butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid from Erigeron annuus, exhibiting germination inhibitory effects, pointing towards applications in agriculture and botanical studies (Oh et al., 2002).
Material Science and Electrochemical Studies
- Corrosion Inhibitors : Lgaz et al. (2018) investigated pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media, combining experimental and theoretical approaches, which could be significant for industrial applications (Lgaz et al., 2018).
Miscellaneous Applications
- Synthesis of Fused and Spiro Heterocyclic Systems : Abdel-rahman et al. (2004) discuss the synthesis of diverse heterocyclic systems from 3,5-pyrazolidinediones, indicating the versatility of pyrazole derivatives in synthesizing complex organic structures (Abdel-rahman et al., 2004).
- Ammoxidation and Oxidation Catalysts : Xie et al. (2014) presented an efficient approach to the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes using Cu(II)/pypzacac complexes, demonstrating potential in catalysis (Xie et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRXQTJYEXJDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256936 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
512810-02-5 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)









![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)

